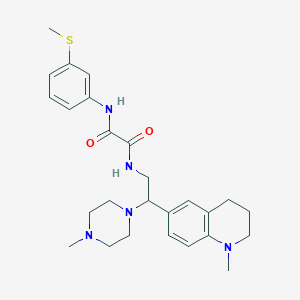

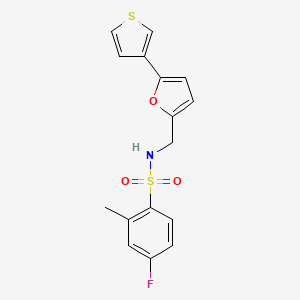

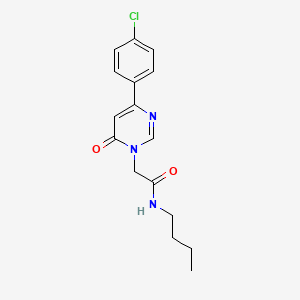

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IQ-1S and is widely used in the field of neuroscience and pharmacology. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IQ-1S.

Wissenschaftliche Forschungsanwendungen

Fluorescent Zinc Sensors

Isoquinoline derivatives, such as those related to TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), have been investigated for their ability to fluoresce upon binding to zinc ions. The introduction of a benzene ring into TPEN affords fluorescence capability, enhancing zinc-ion discrimination and reducing background fluorescence influenced by pH. This indicates potential applications in bioimaging and the detection of zinc ions in biological systems (Mikata et al., 2008).

Photochemical [4+2]-Cycloaddition Reaction

Research on the photochemically induced [4+2]-cycloaddition reaction of 1,2,3,4-tetrahydro-2-oxoquinoline-5-aldehyde with various dienophiles has revealed a method for generating compounds with significant enantioselectivity. This process is important for synthesizing complex organic molecules, offering insights into mechanisms that could be applied in the development of pharmaceuticals and fine chemicals (Grosch et al., 2004).

Synthesis of Pyrimidine Derivatives

The development of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives has been achieved through acetylation and nucleophilic substitution reactions. These compounds have been characterized for their potential pharmacological activities, highlighting the versatility of isoquinoline derivatives in medicinal chemistry (Zaki et al., 2017).

Oxidative Coupling and Synthesis Methods

Innovative synthetic methods have been explored for isoquinoline derivatives, including the Ni(II)-catalyzed oxidative coupling of benzamides with toluene derivatives and copper-catalyzed oxidation using air as a clean oxidant. These methods demonstrate the compounds' potential in organic synthesis and the development of environmentally friendly chemical processes (Aihara et al., 2014); (Zheng et al., 2018).

Potential Neurotoxicity in Parkinson's Disease

Isoquinoline derivatives have been studied as candidate endogenous neurotoxins that might contribute to the neurodegeneration observed in Parkinson's disease. These compounds' structural similarity to known dopaminergic toxins and their presence in the environment and human brain underscore the need for further research into their effects on neural systems (McNaught et al., 1998).

Eigenschaften

IUPAC Name |

1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17(2)13-15-26-21-10-9-20(16-19(21)8-11-22(26)27)25-23(28)24-14-12-18-6-4-3-5-7-18/h3-7,9-10,16-17H,8,11-15H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKJWXNXDFLQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)